Home > Products > Screening Compounds P43127 > 7-Fluoroquinoline-2,3-dicarboxylic acid
7-Fluoroquinoline-2,3-dicarboxylic acid - 110139-62-3

7-Fluoroquinoline-2,3-dicarboxylic acid

Catalog Number: EVT-1169111
CAS Number: 110139-62-3
Molecular Formula: C11H6FNO4
Molecular Weight: 235.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fluoroquinolones like 7-fluoroquinoline-2,3-dicarboxylic acid are derived from quinolone, a bicyclic structure that includes a nitrogen atom in one of the rings. The addition of fluorine at the 7-position enhances the antibacterial activity of these compounds. This specific compound can be classified under:

  • Chemical Class: Fluoroquinolone
  • Chemical Family: Dicarboxylic acids
Synthesis Analysis

The synthesis of 7-fluoroquinoline-2,3-dicarboxylic acid can be achieved through several methodologies, primarily focusing on the modification of existing quinolone derivatives.

Methodologies

  1. Direct Amination: A common approach involves the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids using various amines in the presence of catalysts such as molybdenum-based compounds. Optimal conditions typically include:
    • Solvent: Water or ethanol
    • Temperature: Reflux conditions
    • Catalyst: Molybdenum-based catalyst (e.g., Mo132)
    • Reaction Time: Approximately 30 minutes to several hours depending on conditions .
  2. Oxidative Methods: Another synthetic route may involve the oxidation of substituted quinolines using hydrogen peroxide in an alkaline medium, which allows for the introduction of carboxylic acid functionalities at specific positions on the quinoline ring .
  3. Hydrolysis Reactions: Hydrolysis of certain derivatives can also yield this compound, where careful control over reaction conditions (temperature, pH) is crucial for achieving high yields and purity .
Molecular Structure Analysis

The molecular structure of 7-fluoroquinoline-2,3-dicarboxylic acid features a quinoline backbone with two carboxylic acid groups at the 2 and 3 positions and a fluorine atom at the 7 position.

Structural Characteristics

  • Molecular Formula: C10H6FNO4
  • Molecular Weight: Approximately 227.16 g/mol
  • Key Functional Groups:
    • Fluorine atom (–F) at position 7
    • Two carboxylic acid groups (–COOH) at positions 2 and 3

The presence of these functional groups significantly influences the compound's solubility, reactivity, and biological activity.

Chemical Reactions Analysis

7-Fluoroquinoline-2,3-dicarboxylic acid participates in various chemical reactions typical for dicarboxylic acids and fluoroquinolone derivatives.

Key Reactions

  1. Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in drug formulation.
  2. Decarboxylation: Under specific conditions (e.g., high temperature), one or both carboxyl groups may be eliminated.
  3. Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for further derivatization.
Mechanism of Action

The mechanism of action for compounds like 7-fluoroquinoline-2,3-dicarboxylic acid primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Interaction with Target Enzymes

  1. Binding Affinity: The compound binds to the active site of DNA gyrase through hydrogen bonds and hydrophobic interactions.
  2. Inhibition Mechanism: By stabilizing the enzyme-DNA complex during replication, it prevents the unwinding necessary for DNA synthesis, leading to bacterial cell death.

Studies indicate that modifications at key positions (such as C-7) enhance binding stability and efficacy against various bacterial strains .

Physical and Chemical Properties Analysis

Properties Overview

  • Solubility: Generally soluble in polar solvents like water and ethanol.
  • Melting Point: Specific melting point data should be determined experimentally but is indicative of purity.
  • pKa Values: The pKa values associated with the carboxylic acids influence its ionization state in physiological conditions.

These properties are critical for understanding how the compound behaves under different environmental conditions and its potential bioavailability.

Applications

7-Fluoroquinoline-2,3-dicarboxylic acid has several promising applications in scientific research and pharmaceuticals:

  1. Antibacterial Agents: Due to its fluoroquinolone structure, it is primarily investigated for its potential as an antibacterial agent against resistant strains.
  2. Pharmaceutical Development: It serves as a lead compound for synthesizing new derivatives with improved efficacy or reduced side effects.
  3. Biological Studies: Used in structure-activity relationship studies to understand how modifications affect biological activity.
Introduction to 7-Fluoroquinoline-2,3-Dicarboxylic Acid

7-Fluoroquinoline-2,3-dicarboxylic acid represents a strategically modified quinoline derivative of significant interest in medicinal chemistry and antibiotic development. Characterized by a fluorine atom at the C7 position and dicarboxylic acid functionalities at C2 and C3, this compound serves as a versatile synthetic intermediate and a pharmacophore model. The fluorine atom enhances membrane permeability and influences electronic properties, while the adjacent carboxylic acid groups enable metal chelation and facilitate the construction of hybrid molecules through facile derivatization. This molecular architecture mimics key features of clinically established fluoroquinolone antibiotics while offering distinct reactivity patterns due to the uncommon 2,3-dicarboxylate configuration. The compound's significance stems from its dual potential: as a precursor for synthesizing advanced fluoroquinolone analogs and as a standalone scaffold whose bioactivity profile is modulated through strategic modifications at the carboxylic acid positions or the quinoline nucleus [2] [6].

Historical Development of Fluoroquinolone Derivatives

The evolutionary trajectory of fluoroquinolone antibiotics commenced with nalidixic acid (1,8-naphthyridine derivative) in 1962, which exhibited narrow-spectrum activity against Gram-negative bacteria. This first-generation agent established the foundational 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore but suffered from limited potency, pharmacokinetic shortcomings, and rapid resistance development. The seminal breakthrough arrived in the 1980s with the introduction of a fluorine atom at position C6, marking the birth of true fluoroquinolones. Norfloxacin, the prototypical second-generation fluoroquinolone, demonstrated dramatically expanded Gram-negative coverage and improved systemic absorption. The strategic placement of fluorine enhanced DNA gyrase binding affinity and cellular penetration through increased lipophilicity and altered electronic properties [5] [6].

Subsequent generations refined this core structure through systematic modifications at position C7, typically with piperazine, pyrrolidine, or azabicyclic substituents. Ciprofloxacin (C7: piperazinyl) exemplified third-generation advancement with superior potency against Pseudomonas aeruginosa and some intracellular pathogens. Fourth-generation agents like moxifloxacin incorporated bulky C7 substituents (e.g., 2,8-diazabicyclo[4.3.0]nonane) alongside C8 methoxy groups, broadening efficacy against Gram-positive cocci, anaerobes, and atypical respiratory pathogens. Throughout this evolution, the carboxylic acid at position C3 remained indispensable for enzyme binding via magnesium ion coordination within the topoisomerase-DNA complex [2] [6] [7].

Synthetic methodologies evolved in parallel with structural refinements. Early routes relied on classical cyclizations like the Gould-Jacobs reaction (thermal cyclization of aniline with diethyl ethoxymethylenemalonate) and Conrad-Limpach synthesis (condensation of aniline with β-ketoester followed by high-temperature cyclization). These methods often required harsh conditions (>250°C) and yielded isomeric mixtures. Contemporary approaches leverage transition-metal catalysis, microwave irradiation, and novel cyclization strategies under milder conditions, enabling efficient access to complex analogs like those bearing dicarboxylic acid functionalities [3].

Table 1: Evolution of Fluoroquinolone Generations and Key Structural Features

GenerationRepresentative AgentsKey Structural ModificationsSpectrum Enhancement
First (1960s)Nalidixic Acid, Oxolinic AcidUnfluorinated quinolone core; C7: small alkyl/arylNarrow Gram-negative (primarily urinary tract)
Second (1980s)Norfloxacin, CiprofloxacinC6: Fluorine; C7: Unsubstituted piperazineExpanded Gram-negative including Pseudomonas; some systemic efficacy
Third (1990s)Levofloxacin, SparfloxacinC7: Methylated piperazine; C8: Halogen (e.g., F, Cl)Improved Gram-positive coverage; atypical pathogens; some anaerobes
Fourth (2000s)Moxifloxacin, GemifloxacinC7: Bulky bicyclic amines (e.g., diazabicyclononane); C8: MethoxyEnhanced Gram-positive (including penicillin-resistant S. pneumoniae); consistent anaerobic activity

Structural Significance of the Quinoline Core in Medicinal Chemistry

The quinoline nucleus constitutes a privileged scaffold in medicinal chemistry due to its planar, electron-deficient aromatic system capable of diverse non-covalent interactions with biological targets. Its structural significance within fluoroquinolones manifests primarily through three mechanisms:

  • DNA Topoisomerase Inhibition: The planar quinoline core intercalates between DNA base pairs at the enzyme-DNA interface. This stacking interaction stabilizes the ternary complex formed between bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), the DNA cleavage site, and the fluoroquinolone molecule. The C7 substituent extends into a solvent-exposed region, allowing bulky modifications without disrupting core binding. The fluorine at C6/C7 fine-tunes electron distribution, strengthening π-π stacking and hydrogen bonding within the cleavage complex [6] [7].

  • Metal Ion Chelation: The juxtaposed carbonyl (C4) and carboxylic acid (C3) groups form a bidentate chelation site for divalent magnesium ions (Mg²⁺). This Mg²⁺ bridge critically links the fluoroquinolone to conserved serine and acidic residues (e.g., Asp83, Glu87 in E. coli GyrA) within the quinolone resistance-determining region (QRDR) of target enzymes. Disruption of this chelation, whether by esterification, amidation, or decarboxylation, typically abolishes antibacterial activity. In 7-fluoroquinoline-2,3-dicarboxylic acid, the atypical C2-carboxylate offers an additional coordination site, potentially enabling novel binding modes or enhanced chelation stability compared to classical C3-monocarboxylate fluoroquinolones [1] [7].

  • Structure-Activity Relationship (SAR) Determinants: Specific positions on the quinoline ring dictate pharmacological properties:

  • N1: Cyclopropyl or 2,4-difluorophenyl enhances broad-spectrum activity and influences pharmacokinetics.
  • C2: Typically unsubstituted; carboxylic acid here (as in 2,3-dicarboxylates) introduces steric and electronic novelty.
  • C3: Carboxylic acid is essential; its isosteric replacement (e.g., with tetrazole, oxadiazole) can retain or modulate activity in advanced analogs [6].
  • C4: Keto group is mandatory for activity, participating in Mg²⁺ chelation.
  • C5: Amino or methyl groups can enhance Gram-positive activity.
  • C6: Fluorine optimizes potency, membrane permeation, and gyrase binding; removal diminishes activity.
  • C7: Governs spectrum breadth, potency against resistant strains, and pharmacokinetics; tolerates significant steric bulk (piperazine, pyrrolidine, fused heterocycles).
  • C8: Methoxy, fluorine, or hydrogen; methoxy reduces phototoxicity and may improve anaerobic coverage [5] [6] [7].

Table 2: Key Functional Group Roles in the Quinoline Core of Fluoroquinolones

PositionCritical Functional Group(s)Primary Role in BioactivityPermissible Modifications
N1Cyclopropyl, FluoroarylInfluences spectrum breadth (Gram-neg vs Gram-pos), pharmacokinetics, resistance profileEthyl, 2-Fluoroethyl, Trizinyl
C2H (Classic FQs); COOH (Dicarboxylic Acids)Steric avoidance near binding site; novel chelation in dicarboxylatesRarely modified; novel dicarboxylates enable heterocycle fusion
C3Carboxylic Acid (COOH)Essential Mg²⁺ chelation; forms salt bridges with QRDR residuesBioisosteres (tetrazole, oxadiazolone); esters (pro-drugs); amides (activity loss typically)
C4Oxo (=O)Participates in Mg²⁺ chelation; keto-enol tautomerism importantMust remain carbonyl; modifications abolish activity
C5H, NH₂, CH₃Modulates potency (especially Gram-positive) and solubilityAminoalkyl, nitro (rare); large groups detrimental
C6FEnhances DNA binding affinity, cell penetration, potencyH, Cl (less effective); removal drastically reduces activity
C7Piperazinyl, PyrrolidinylGoverns spectrum, potency vs resistant strains, CNS penetration, solubilityExtensive: Azabicycles, benzimidazolyl, triazolyl, thiazolyl; impacts PK/PD significantly
C8H, F, OCH₃Affects phototoxicity, anaerobic activity, mammalian Topo II inhibitionCl, CF₃; methoxy reduces phototoxicity

Role of 2,3-Dicarboxylic Acid Functionality in Bioactivity

The 2,3-dicarboxylic acid motif in 7-fluoroquinoline-2,3-dicarboxylic acid fundamentally distinguishes it from conventional fluoroquinolone monocarboxylates (C3-COOH only). This configuration confers unique physicochemical and biological properties:

  • Enhanced Chelation Potential: The vicinal carboxylic acids create an extended, potentially tridentate chelation site when combined with the C4 carbonyl oxygen. This system can form more complex or higher-affinity complexes with divalent metal ions (Mg²⁺, Zn²⁺) crucial for binding to topoisomerase-DNA complexes. Theoretical and spectroscopic studies suggest dicarboxylate-containing heterocycles can form stable 1:1 or 2:1 (ligand:metal) complexes, potentially leading to stronger enzyme inhibition or altered target specificity compared to monocarboxylates. This enhanced chelation might partially counteract resistance mechanisms involving mutations in QRDR residues that weaken Mg²⁺ coordination [1] [4].

  • Versatile Chemical Handle for Hybridization: The C2 and C3 carboxyl groups serve as distinct points for derivatization, enabling rational drug design through:

  • Heterocycle Formation: Cyclodehydration with hydrazines, hydroxylamines, or thiocarbazides yields fused or pendant five-membered heterocycles (oxadiazoles, thiadiazoles, triazoles, tetrazoles) at C2 or C3. These heterocycles act as carboxylic acid bioisosteres, potentially preserving Mg²⁺ coordination capability while modifying lipophilicity, metabolic stability, and target interactions. For example, tetrazole rings mimic the carboxylate's acidity and planar geometry but offer improved membrane permeability. Synthesis often involves activating the carboxylic acid (e.g., via acid chloride formation using SOCl₂ or oxalyl chloride) followed by reaction with nucleophiles like NaN₃ (for tetrazoles) or hydrazides (for triazoles/oxadiazoles) [6] [1].
  • Amide and Ester Formation: Selective mono- or diamidation/esterification allows fine-tuning of lipophilicity and solubility. While esterification typically abolishes topoisomerase inhibition due to loss of Mg²⁺ chelation, it can generate prodrugs with improved oral absorption, subsequently hydrolyzed in vivo to the active dicarboxylic acid. Amidation, particularly at C2, can redirect activity towards non-topoisomerase targets (e.g., kinase inhibition in anticancer applications).
  • Salt Formation: Reacting the dicarboxylic acid with organic bases (e.g., choline, amino acids, N-methylimidazolium) forms organic salts or Ionic Liquids (OSILs/API-ILs). These salts often exhibit dramatically improved aqueous solubility and dissolution rates compared to the crystalline parent acid. For instance, choline salts of fluoroquinolone dicarboxylate analogs demonstrated up to 10-fold higher water solubility than the neutral zwitterionic forms, directly enhancing bioavailability and antimicrobial efficacy in vitro and in vivo [4].
  • Influence on Pharmacokinetic Properties: The dual carboxylates profoundly impact physicochemical parameters critical for drug disposition:
  • Solubility: The highly polar, ionizable groups confer excellent aqueous solubility at physiological pH, beneficial for parenteral formulations. However, this can limit intestinal permeability.
  • Lipophilicity: The dicarboxylate form exhibits low logP values, reducing passive diffusion across lipid membranes. Strategic derivatization (e.g., ester prodrugs, hydrophobic C7 substituents) counterbalances this.
  • Protein Binding: Interactions with serum albumin may be altered compared to monocarboxylates, influencing free drug concentrations.
  • Polymorphism Control: Conversion to salts or heterocyclic derivatives reduces or eliminates the polymorphic tendencies common in crystalline carboxylic acid APIs, ensuring consistent solid-state properties and dissolution behavior [4].

Table 3: Synthetic Applications of 7-Fluoroquinoline-2,3-Dicarboxylic Acid's Carboxyl Groups

Derivatization StrategyReagents/ConditionsKey ProductsPotential Advantages
Heterocycle Formation (C2 or C3)Hydrazine + POCl₃ or RCO₂H + POCl₃1,3,4-Oxadiazoles, 1,2,4-TriazolesBioisosterism; improved metabolic stability; modulated lipophilicity; retained or novel bioactivity
NaN₃, PPh₃, or NaN₃, NH₄ClTetrazolesCarboxylate mimicry with enhanced cell penetration; resistance to enzymatic hydrolysis
Lawesson's reagent or P₄S₁₀Thiadiazoles/ThiazolesAltered electronic properties; potential for disulfide bonding
Salt FormationOrganic bases (Choline, N-methylimidazole, amino acid esters)Organic Salts / Ionic Liquids (e.g., [Ch][FQ-2,3-COO])Enhanced solubility (up to 10-fold); reduced polymorphism; tailorable antimicrobial spectrum; potential for topical/transdermal delivery
Amidation/EsterificationEDCI/HOBt + Amines; DCC/DMAP + AlcoholsAmides, Esters (Mono or Di)Prodrugs (esters); targeting non-topoisomerase targets (amides, e.g., kinase inhibitors); lipophilicity adjustment
Coordination ComplexesMetal acetates (Mg²⁺, Zn²⁺, Cu²⁺)Metal ChelatesEnhanced topoisomerase inhibition; potential for overcoming enzymatic resistance; novel mechanisms (e.g., ROS generation)

The 2,3-dicarboxylic acid functionality thus transforms 7-fluoroquinoline from a simple structural analog into a multifunctional chemical platform. Its intrinsic chelation capability underpins potential antibacterial activity, while its derivatization potential enables the rational design of novel hybrid molecules targeting not only bacterial topoisomerases but also eukaryotic enzymes (e.g., in cancer cells) or entirely different pathways. Research continues to explore optimal derivatization strategies balancing target affinity, spectrum of activity, and pharmacokinetic suitability for therapeutic applications [1] [4] [6].

Properties

CAS Number

110139-62-3

Product Name

7-Fluoroquinoline-2,3-dicarboxylic acid

IUPAC Name

7-fluoroquinoline-2,3-dicarboxylic acid

Molecular Formula

C11H6FNO4

Molecular Weight

235.17 g/mol

InChI

InChI=1S/C11H6FNO4/c12-6-2-1-5-3-7(10(14)15)9(11(16)17)13-8(5)4-6/h1-4H,(H,14,15)(H,16,17)

InChI Key

MJAMQXJWFMDOQB-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)F

Synonyms

7-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.